8,8-Diethoxyocta-2,4,6-triyn-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Diethoxyocta-2,4,6-triyn-1-OL is a unique organic compound characterized by its distinct structure, which includes multiple triple bonds and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Diethoxyocta-2,4,6-triyn-1-OL typically involves the use of ethoxyacetylene derivatives and specific catalysts to facilitate the formation of the triple bonds. The reaction conditions often require controlled temperatures and pressures to ensure the stability of the compound during synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Diethoxyocta-2,4,6-triyn-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
8,8-Diethoxyocta-2,4,6-triyn-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 8,8-Diethoxyocta-2,4,6-triyn-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple triple bonds and functional groups allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a subject of interest in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-2,3-epoxydeca-4,6,8-triyn-1-ol: This compound shares a similar structure with multiple triple bonds and an epoxide group, exhibiting antifungal properties.
Octa-2,4,6-triyn-1-ol: Another compound with a similar backbone, used in various chemical applications.
Uniqueness
8,8-Diethoxyocta-2,4,6-triyn-1-OL is unique due to its specific arrangement of ethoxy groups and triple bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
55484-89-4 |
---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
8,8-diethoxyocta-2,4,6-triyn-1-ol |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(15-4-2)10-8-6-5-7-9-11-13/h12-13H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
FGRXELKZPQGGMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#CC#CC#CCO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.